N-(4-{[(2E)-2-(1-phenylbutylidene)hydrazinyl]carbonyl}phenyl)octanamide
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Overview
Description
N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method includes the condensation of 4-phenylbutylidene hydrazine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl compounds.
Scientific Research Applications
N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenylbutylidene moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-butene: Used as a monomer precursor in polymer synthesis.
4-Phenyl-1-butyne: Utilized as an intermediate in chemical research.
Uniqueness
N-(4-{N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is unique due to its combination of hydrazinecarbonyl and phenylbutylidene groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H33N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(octanoylamino)-N-[(E)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C25H33N3O2/c1-3-5-6-7-11-15-24(29)26-22-18-16-21(17-19-22)25(30)28-27-23(12-4-2)20-13-9-8-10-14-20/h8-10,13-14,16-19H,3-7,11-12,15H2,1-2H3,(H,26,29)(H,28,30)/b27-23+ |
InChI Key |
MOJAQKKXXNKWKJ-SLEBQGDGSA-N |
Isomeric SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\CCC)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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